3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile, also known as MP-10, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MP-10 is a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, which means it has the ability to modulate the activity of these receptors in the brain. In
Mechanism of Action
3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile is a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels. It is also a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. The sigma-1 receptor has been implicated in various neurological and psychiatric disorders, and its activation by 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects in various neurological disorders.
Advantages and Limitations for Lab Experiments
3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has several advantages for lab experiments, including its selectivity for the serotonin transporter and sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile also has several limitations, including its relatively low potency compared to other SSRIs, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research on 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanism of action of 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile and its potential for off-target effects.
Synthesis Methods
The synthesis of 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-methylpiperazine in the presence of a reducing agent such as zinc powder or iron powder to yield 3-fluoro-4-(4-methyl-1-piperazinyl)nitrobenzene. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon or hydrogen gas. Finally, the amino group is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to yield 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile.
Scientific Research Applications
3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 3-fluoro-4-(4-methyl-1-piperazinyl)benzonitrile has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.
properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-15-4-6-16(7-5-15)12-3-2-10(9-14)8-11(12)13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCSFIRHCCWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methylpiperazin-1-yl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.